molecular formula C6H6BrClN2S B1266936 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine CAS No. 17119-74-3

5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine

Cat. No. B1266936
CAS RN: 17119-74-3
M. Wt: 253.55 g/mol
InChI Key: HAEVAPWVIGZOMO-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine is a chemical compound with the CAS Number: 63810-78-6 . It has a molecular weight of 239.52 and its IUPAC name is 5-bromo-4-chloro-2-(methylthio)pyrimidine . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine is 1S/C5H4BrClN2S/c1-10-5-8-2-3 (6)4 (7)9-5/h2H,1H3 . The InChI key is XVRYJQACDDVZEI-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Anticancer Agents

5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine: is utilized in the synthesis of various anticancer agents. Its unique structure serves as a key intermediate in the construction of complex molecules that target cancer cells. For instance, it has been used in the synthesis of Palbociclib , a drug approved for the treatment of certain types of breast cancer .

Development of Kinase Inhibitors

This compound is instrumental in the development of kinase inhibitors, which are crucial in the treatment of diseases where cell signaling pathways are dysregulated. It acts as a building block for creating 2,4-disubstituted pyrimidines, a novel class of kinase inhibitors .

Safety and Hazards

5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine is associated with several hazard statements including H317, H319 . It may cause skin irritation, serious eye damage, and may be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

properties

IUPAC Name

5-bromo-4-chloro-6-methyl-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2S/c1-3-4(7)5(8)10-6(9-3)11-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEVAPWVIGZOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80294748
Record name 5-Bromo-4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine
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Molecular Weight

253.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine

CAS RN

17119-74-3
Record name 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine
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Record name NSC 97847
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Record name 17119-74-3
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Record name 5-Bromo-4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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